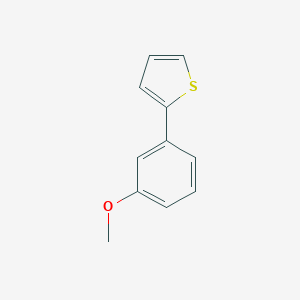

2-(3-Methoxyphenyl)thiophene

Overview

Description

2-(3-Methoxyphenyl)thiophene is a heterocyclic compound that features a thiophene ring substituted with a 3-methoxyphenyl group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)thiophene can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, making it a preferred method for synthesizing thiophene derivatives.

Another method involves the condensation reaction of 3-methoxybenzaldehyde with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as polyphosphoric acid . This method provides a straightforward route to the target compound with good yields.

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes such as the Suzuki–Miyaura coupling due to its efficiency and mild reaction conditions. The use of continuous flow reactors can further enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst such as aluminum chloride.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Halogenated, nitrated, or alkylated thiophene derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : CHOS

Molecular Weight : 194.26 g/mol

The compound features a thiophene ring substituted with a methoxyphenyl group, which enhances its chemical reactivity and potential biological activity.

Chemistry

2-(3-Methoxyphenyl)thiophene serves as a valuable building block in organic synthesis. It is utilized in the development of more complex organic molecules and polymers. Its unique structure allows it to participate in various chemical reactions, including electrophilic substitutions and coupling reactions, which are essential for synthesizing advanced materials.

Biological Activities

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Properties : Studies have shown that thiophene derivatives can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for this compound against MRSA were found to be between 15.625 to 62.5 μg/mL, demonstrating its potential as an antimicrobial agent.

- Anticancer Activity : This compound has been investigated for its anticancer properties, particularly in disrupting tubulin polymerization, which leads to cell cycle arrest and apoptosis in cancer cells. For instance, preclinical studies indicated that it effectively reduced tumor spheroid formation in Hep3B (human liver cancer) cells .

Material Science

In the realm of material science, this compound is explored for its application in organic semiconductors and organic light-emitting diodes (OLEDs). The compound's electronic properties make it suitable for use in electronic materials, enhancing the performance of devices such as OLEDs and photovoltaic cells.

Case Study 1: Anticancer Efficacy

A study on Hepatocellular Carcinoma demonstrated that this compound significantly inhibited tumor growth by interfering with tubulin dynamics. The compound showed effective inhibition of cell growth with IC50 values indicating substantial antiproliferative effects on Hep3B cells.

Case Study 2: Antimicrobial Screening

In a comprehensive screening of thiophene derivatives for antimicrobial activity, this compound exhibited promising results against various bacterial strains. The study highlighted its effectiveness against MRSA and E. coli, with MIC values confirming its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)thiophene involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain kinases and disrupt cell signaling pathways involved in cell proliferation and survival . The compound’s anti-inflammatory effects are linked to its ability to modulate the activity of enzymes such as cyclooxygenase and lipoxygenase .

Comparison with Similar Compounds

2-(3-Methoxyphenyl)thiophene can be compared with other thiophene derivatives such as:

2-Phenylthiophene: Lacks the methoxy group, resulting in different chemical reactivity and biological activity.

2-(4-Methoxyphenyl)thiophene: Similar structure but with the methoxy group at the para position, which can influence its electronic properties and reactivity.

2-(3-Hydroxyphenyl)thiophene: Contains a hydroxyl group instead of a methoxy group, leading to different hydrogen bonding interactions and solubility properties.

The presence of the methoxy group in this compound imparts unique electronic and steric effects, making it distinct from other similar compounds .

Biological Activity

2-(3-Methoxyphenyl)thiophene is a compound that has garnered attention in recent years for its diverse biological activities, particularly in the field of cancer research. This article delves into the biological activity of this compound, highlighting its synthesis, anticancer properties, and other relevant pharmacological effects.

Chemical Structure and Synthesis

This compound is characterized by a thiophene ring substituted with a 3-methoxyphenyl group. The synthesis of this compound typically involves the reaction of thiophene derivatives with 3-methoxyphenyl halides or other electrophiles, leading to various derivatives with potential biological activities.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The following table summarizes key findings from recent research on its anticancer activity:

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Study A | MCF-7 | 40.30 ± 2 | Moderate cytotoxicity |

| Study B | MDA-MB-231 | 33.86 ± 2 | Significant reduction in cell viability |

| Study C | MCF-7 | 73.56 ± 3 | High activity with specific substituents |

Case Studies

- Cytotoxic Properties : In a study investigating the cytotoxic effects of various thiophene derivatives, compounds containing the 3-methoxyphenyl moiety exhibited moderate to high cytotoxicity against breast cancer cell lines. Specifically, compounds with this substituent showed a notable reduction in cell viability at concentrations around 100 µM .

- Mechanism of Action : Further investigations revealed that the mechanism of action may involve interference with DNA biosynthesis and apoptosis induction in cancer cells. For instance, [^3H]-thymidine incorporation assays indicated that treatment with this compound led to a significant decrease in DNA synthesis in treated cells compared to controls .

Other Biological Activities

Beyond its anticancer properties, this compound has been reported to exhibit other biological activities:

- Anti-inflammatory Effects : Some studies suggest that thiophene derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

- Antioxidant Activity : Preliminary results indicate that this compound may possess antioxidant properties, which could contribute to its protective effects against oxidative stress-related diseases.

- Antimicrobial Properties : Research has also indicated potential antimicrobial activity, although more studies are needed to fully characterize this effect.

Q & A

Q. Basic Synthesis and Characterization

Q: What are the optimal reaction conditions for synthesizing 2-(3-Methoxyphenyl)thiophene, and how can purity be ensured? A: Synthesis typically involves coupling reactions, such as Pd-catalyzed cross-coupling (e.g., Suzuki or Stille), to attach the 3-methoxyphenyl group to the thiophene ring. Key steps include:

- Reflux under inert atmosphere : Use nitrogen or argon to prevent oxidation of intermediates .

- Purification : Reverse-phase HPLC with methanol-water gradients (30% → 100%) effectively isolates the product .

- Characterization : Confirm structure via NMR (e.g., aromatic protons at δ 6.8–7.5 ppm) and IR (C=O at ~1700 cm, C-O at ~1250 cm) . Melting point analysis (e.g., 213–226°C) further validates purity .

Q. Advanced Synthesis: Regioselectivity Challenges

Q: How can regioselectivity issues during functionalization of this compound be addressed? A: Regioselectivity in electrophilic substitution (e.g., bromination) is influenced by the electron-donating methoxy group. Strategies include:

- Directing groups : Introduce temporary substituents (e.g., acetyl) to guide reactivity .

- Computational modeling : DFT calculations predict electron density distribution to identify reactive sites .

- Crystallography : X-ray analysis of intermediates (e.g., ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate) reveals steric and electronic effects .

Q. Spectroscopic Confirmation of Structure

Q: What spectroscopic methods are critical for confirming the molecular structure of this compound derivatives? A:

- NMR : NMR identifies carbonyl carbons (~165–170 ppm) and quaternary aromatic carbons. - COSY resolves coupling between thiophene and phenyl protons .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., CHOS: 218.04 g/mol) .

- X-ray crystallography : Resolves intramolecular interactions (e.g., hydrogen bonds in ethyl 2-[2-(3-methoxyphenyl)hydrazinylidene]-3-oxobutanoate) .

Q. Biological Activity and Mechanism Studies

Q: How can researchers evaluate the biological activity of this compound derivatives? A:

- In vitro assays : Test antibacterial activity via MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains .

- Mechanistic studies : Use fluorescence quenching to assess DNA intercalation or enzyme inhibition (e.g., COX-2) .

- SAR analysis : Compare analogs (e.g., replacing methoxy with halogens) to identify critical substituents .

Q. Material Science Applications

Q: How can this compound be tailored for use in organic photovoltaics (OPVs)? A:

- Copolymer design : Incorporate into donor-acceptor polymers (e.g., with benzodithiophene) to enhance light absorption and charge mobility .

- Device testing : Fabricate OPVs and measure power conversion efficiency (PCE). Optimize via annealing or solvent additives .

- DFT calculations : Predict HOMO-LUMO gaps (e.g., ~2.1–2.5 eV) to guide synthetic targets .

Q. Addressing Data Contradictions in Literature

Q: How should researchers resolve discrepancies in reported properties (e.g., melting points or bioactivity) of this compound derivatives? A:

- Replicate conditions : Ensure identical synthesis/purification protocols (e.g., HPLC gradients, solvent purity) .

- Control variables : Test crystallinity (via XRD) and polymorphs, which affect melting points .

- Meta-analysis : Cross-reference databases (e.g., NIST Chemistry WebBook) for validated spectral data .

Q. Computational Modeling for Functionalization

Q: What computational tools are recommended for predicting the reactivity of this compound? A:

- DFT software : Gaussian or ORCA to calculate Fukui indices for electrophilic/nucleophilic sites .

- Molecular docking : AutoDock Vina screens binding affinities to biological targets (e.g., kinases) .

- QSAR models : Relate substituent effects (e.g., Hammett σ values) to bioactivity .

Q. Safety and Waste Management in Synthesis

Q: What safety protocols are essential when handling this compound intermediates? A:

Properties

IUPAC Name |

2-(3-methoxyphenyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10OS/c1-12-10-5-2-4-9(8-10)11-6-3-7-13-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLSBMXUYHUFHTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393693 | |

| Record name | 2-(3-methoxyphenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17595-93-6 | |

| Record name | 2-(3-Methoxyphenyl)thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17595-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-methoxyphenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.